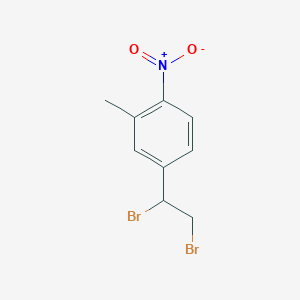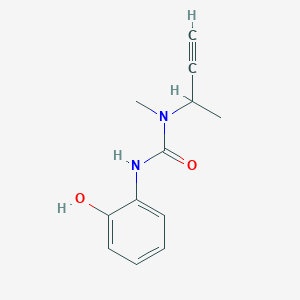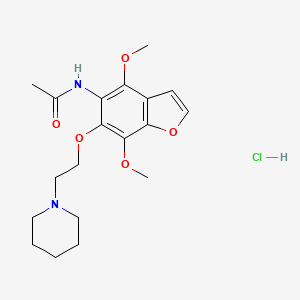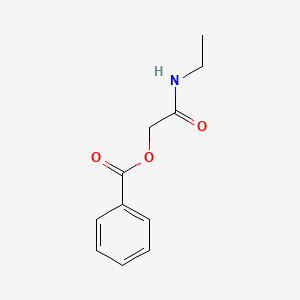
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a nitro group, a methyl group, and a dibromoethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene typically involves the bromination of 2-methyl-1-nitrobenzene followed by the introduction of the dibromoethyl group. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different intermediates, which can be further utilized in various chemical syntheses.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(1,2-Dibromoethyl)-2-methyl-1-aminobenzene.
Aplicaciones Científicas De Investigación
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to its biological activity, including its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research may focus on its potential use as a pharmaceutical intermediate or its effects on biological systems, which could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including flame retardants and other industrial additives.
Mecanismo De Acción
The mechanism of action of 4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The dibromoethyl group may also contribute to its reactivity and potential biological effects. These interactions can lead to various biological outcomes, including changes in cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene can be compared with other similar compounds, such as:
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: This compound is also a brominated flame retardant with similar applications in industry.
2-Methyl-1-nitrobenzene: This compound lacks the dibromoethyl group but shares the nitro and methyl groups, making it a simpler analog.
4-Bromo-2-methyl-1-nitrobenzene: This compound has a single bromine atom instead of the dibromoethyl group, providing a basis for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63914-61-4 |
|---|---|
Fórmula molecular |
C9H9Br2NO2 |
Peso molecular |
322.98 g/mol |
Nombre IUPAC |
4-(1,2-dibromoethyl)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H9Br2NO2/c1-6-4-7(8(11)5-10)2-3-9(6)12(13)14/h2-4,8H,5H2,1H3 |
Clave InChI |
VHOGVULCQRCEJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(CBr)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)


![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)

